molecular formula C15H11ClN2S B6429777 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione CAS No. 41054-46-0

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione

Cat. No.: B6429777
CAS No.: 41054-46-0
M. Wt: 286.8 g/mol
InChI Key: MQJVQYNIAKXARP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione is a heterocyclic compound featuring a seven-membered benzodiazepine core fused with a benzene ring. The 4-chlorophenyl substituent at position 4 and the thione (C=S) group at position 2 distinguish it from other benzodiazepine derivatives. This compound is synthesized via cyclization reactions involving o-phenylenediamine and substituted chalcones, as demonstrated in the synthesis of analogous benzodiazepines . Its structural framework is pharmacologically significant, with benzodiazepines historically explored for anxiolytic, anticonvulsant, and antidepressant properties .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVQYNIAKXARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with o-phenylenediamine to form an intermediate, which is then cyclized under acidic conditions to yield the desired benzodiazepine thione. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the thione group may contribute to its unique binding properties and biological activities.

Comparison with Similar Compounds

Core Structure Modifications

  • 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a) Substituents: 2,3-dimethoxyphenyl and 2-hydroxyphenyl groups. Contrast: Unlike the target compound, 1a lacks a thione group, reducing its hydrogen-bonding capacity.
  • 4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(3”’-Iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one

    • Substituents: Iodophenyl and imidazolyl groups.
    • Key Feature: The ketone (C=O) group at position 2 forms weaker hydrogen bonds compared to the thione (C=S) in the target compound, affecting solubility and crystal packing .

Substituent Effects on Reactivity

  • 5-(4-Chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • Core Structure: Triazole-thione instead of benzodiazepine.
    • Key Feature: The 4-chlorophenyl group is retained, but the triazole core alters electronic properties and bioactivity. Such compounds are often explored as antiviral or enzyme inhibitors .

Hydrogen Bonding and Crystallography

  • The thione group in the target compound forms stronger hydrogen bonds (S···H-N) compared to ketones (O···H-N), as shown in graph-set analyses of benzodiazepine derivatives .
  • SHELX software () is widely used to resolve such hydrogen-bonding networks, confirming the thione’s role in stabilizing crystal lattices .

Biological Activity

The compound 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione is a member of the benzodiazepine family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione has the following chemical characteristics:

  • Molecular Formula : C15H13ClN2S
  • Molecular Weight : 256.74 g/mol
  • CAS Number : 86232-91-9
  • InChI Key : SWFPIWQRIPPFKG-UHFFFAOYSA-N

This compound features a benzodiazepine core with a thione group, which may influence its biological activity.

1. Antioxidant Properties

Research indicates that derivatives of benzodiazepines exhibit significant antioxidant activity. A study evaluated various benzodiazepinones, including those structurally related to our compound, showing low cytotoxicity and effective neuroprotective properties against oxidative stress in neuronal cell lines. Specifically, compounds demonstrated a reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential under oxidative stress conditions .

2. Neuroprotective Effects

Neuroprotection is a key area of interest for this compound. In vitro studies have shown that certain benzodiazepine derivatives can protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. For example, compounds similar to 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione were found to significantly reduce lipid peroxidation levels and enhance glutathione synthesis in neuronal cells exposed to harmful stimuli .

3. Anti-inflammatory Activity

Benzodiazepines have also been studied for their anti-inflammatory properties. The structure-activity relationship (SAR) analysis suggests that modifications in the benzodiazepine structure can enhance their ability to inhibit inflammatory pathways. Compounds with specific substitutions showed promising results in inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Case Study 1: Neuroprotection Against Oxidative Stress

In a study investigating the neuroprotective effects of various benzodiazepine derivatives, one compound closely related to 4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione exhibited significant neuroprotective effects against hydrogen peroxide-induced damage in SH-SY5Y cells. The compound reduced apoptosis markers and improved cellular viability compared to untreated controls .

Case Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant capacity of several benzodiazepinones through ABTS and DPPH assays. The results indicated that certain derivatives not only scavenged free radicals effectively but also demonstrated lower cytotoxicity than established antioxidants like curcumin .

Data Summary

PropertyValue
Molecular FormulaC15H13ClN2S
Molecular Weight256.74 g/mol
CAS Number86232-91-9
Antioxidant ActivitySignificant
Neuroprotective EffectEffective against oxidative stress
Anti-inflammatory ActivityModerate inhibition of COX enzymes

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